molecular formula C16H23N3OS B4800233 N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B4800233
M. Wt: 305.4 g/mol
InChI Key: KUUALIICDLRVQZ-UHFFFAOYSA-N
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Description

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with 3,3-dimethyl-1-bromobutane under basic conditions.

    Formation of the thiophene ring: This involves the reaction of a suitable precursor with sulfur and a base.

    Amidation: The final step involves the reaction of the alkylated pyrazole with the thiophene carboxylic acid to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a sulfoxide or sulfone, while reduction could yield a corresponding alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors in the body, leading to changes in cellular processes. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-11-12(2)21-10-13(11)15(20)18-14(16(3,4)5)9-19-8-6-7-17-19/h6-8,10,14H,9H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUALIICDLRVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC(CN2C=CC=N2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 3
N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 4
N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 5
N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide

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